

An In-depth Technical Guide to 5-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-2-methyl-3-nitropyridine**

Cat. No.: **B155815**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methyl-3-nitropyridine is a substituted pyridine compound that serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceutical agents.^[1] Pyridine-based structures are foundational in many fine chemicals and medicinal compounds.^[1] This technical guide provides a comprehensive overview of **5-Bromo-2-methyl-3-nitropyridine**, including its chemical and physical properties, detailed synthesis protocols, and its significant application as a precursor to the Polo-like kinase 1 (PLK1) inhibitor, MLN0905.^{[1][3]}

Physicochemical and Spectroscopic Data

The key properties of **5-Bromo-2-methyl-3-nitropyridine** are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

Identifier / Property	Value	Reference(s)
CAS Number	911434-05-4	[1] [3] [4] [5]
Molecular Formula	C ₆ H ₅ BrN ₂ O ₂	[1] [4] [5]
Molecular Weight	217.02 g/mol	[1] [5]
Appearance	Solid (Yellow to Brownish)	[2]
Melting Point	38.0 to 42.0 °C	[5]
Boiling Point	253 °C	[5]
Density	1.709 g/cm ³	[5]
Flash Point	107 °C	[5]
Refractive Index	1.599	[5]
Vapor Pressure	0.0305 mmHg at 25°C	[5]
Solubility	Low in water; Soluble in dichloromethane, chloroform	[2]
¹ H-NMR (400 MHz, CDCl ₃)	δ 8.76 (s, 1H), 8.40 (s, 1H), 2.80 (s, 3H)	[3]

Experimental Protocols: Synthesis

Two primary methods for the synthesis of **5-Bromo-2-methyl-3-nitropyridine** are detailed below.

Method 1: Bromination of 5-amino-2-methyl-3-nitropyridine

This protocol follows a Sandmeyer-type reaction, converting an amino group to a bromo group.
[\[1\]](#)

Reagents and Equipment:

- 5-amino-2-methyl-3-nitropyridine

- 48% Hydrobromic acid (HBr)
- Sodium nitrite (NaNO₂)
- 4 M Sodium hydroxide (NaOH) solution
- Methyl tert-butyl ether (MTBE)
- Anhydrous magnesium sulfate (MgSO₄)
- Reaction vessel with stirring and temperature control (dry ice/acetone bath)
- Rotary evaporator
- Thin-layer chromatography (TLC) apparatus

Procedure:

- Add 0.1 g of 5-amino-2-methyl-3-nitropyridine to 165 mL of 48% hydrobromic acid solution in a reaction vessel.[1]
- Cool the mixture to -10°C using a dry ice and acetone bath.[1]
- Prepare a 42.67 mg/mL sodium nitrite solution by dissolving 7.04 g of NaNO₂ in water to a final volume of 165 mL.[1]
- While stirring vigorously, add the sodium nitrite solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at -10°C.[1]
- After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 16 hours.[1]
- Monitor the reaction for completion using TLC.[1]
- Once the reaction is complete, neutralize the mixture by adding 400 mL of 4 M NaOH solution.[1]
- Extract the aqueous mixture three times with 150 mL portions of methyl tert-butyl ether.[1]

- Combine the organic extracts and dry over anhydrous magnesium sulfate.[1]
- Remove the solvent by evaporation under reduced pressure using a rotary evaporator to yield the final product, **5-Bromo-2-methyl-3-nitropyridine**.[1]

Method 2: From Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate

This method involves the hydrolysis and decarboxylation of a malonate ester derivative.[3]

Reagents and Equipment:

- Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate
- 7.0 N Hydrochloric acid (HCl)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Anhydrous sodium sulfate (Na_2SO_4)
- Petroleum ether
- Ethyl acetate
- Heating mantle and reflux condenser
- Column chromatography setup

Procedure:

- Dissolve 1.2 g (3.3 mmol) of diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate in 10 mL of 7.0 N HCl.[3]
- Heat the mixture to reflux and maintain for 5 hours.[3]
- After the reaction is complete, cool the mixture to room temperature.[3]

- Extract the product with a 10:1 (v/v) mixture of dichloromethane:methanol.[3]
- Combine the organic phases and dry over anhydrous sodium sulfate.[3]
- Concentrate the solution under reduced pressure.[3]
- Purify the resulting residue by column chromatography using a 4:1 (v/v) mixture of petroleum ether:ethyl acetate as the eluent.[3]
- Collect the appropriate fractions and evaporate the solvent to afford pure **5-bromo-2-methyl-3-nitropyridine** (yield: 89.7%).[3]

Application in Drug Development: Synthesis of MLN0905

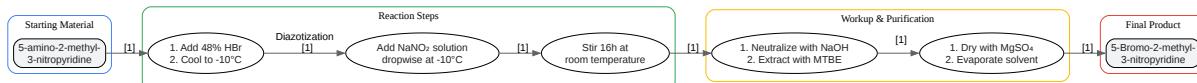
5-Bromo-2-methyl-3-nitropyridine is a key building block for synthesizing MLN0905, a potent and selective inhibitor of Polo-like kinase 1 (PLK1).[1][3] PLK1 is a critical regulator of mitosis, and its overexpression is common in a wide range of human cancers, making it an important therapeutic target.[5][6] MLN0905 functions by disrupting mitotic progression, which leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis) in cancer cells.[3][6]

Role of PLK1 in Mitotic Progression

Polo-like kinase 1 is a serine/threonine kinase that governs multiple stages of cell division, including centrosome maturation, the assembly of the bipolar spindle, segregation of chromosomes, and cytokinesis.[5][6][7] The inhibition of PLK1's enzymatic activity disrupts these processes, preventing cancer cells from successfully dividing.[5]

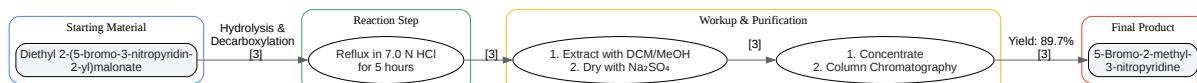
Mechanism of Action of MLN0905

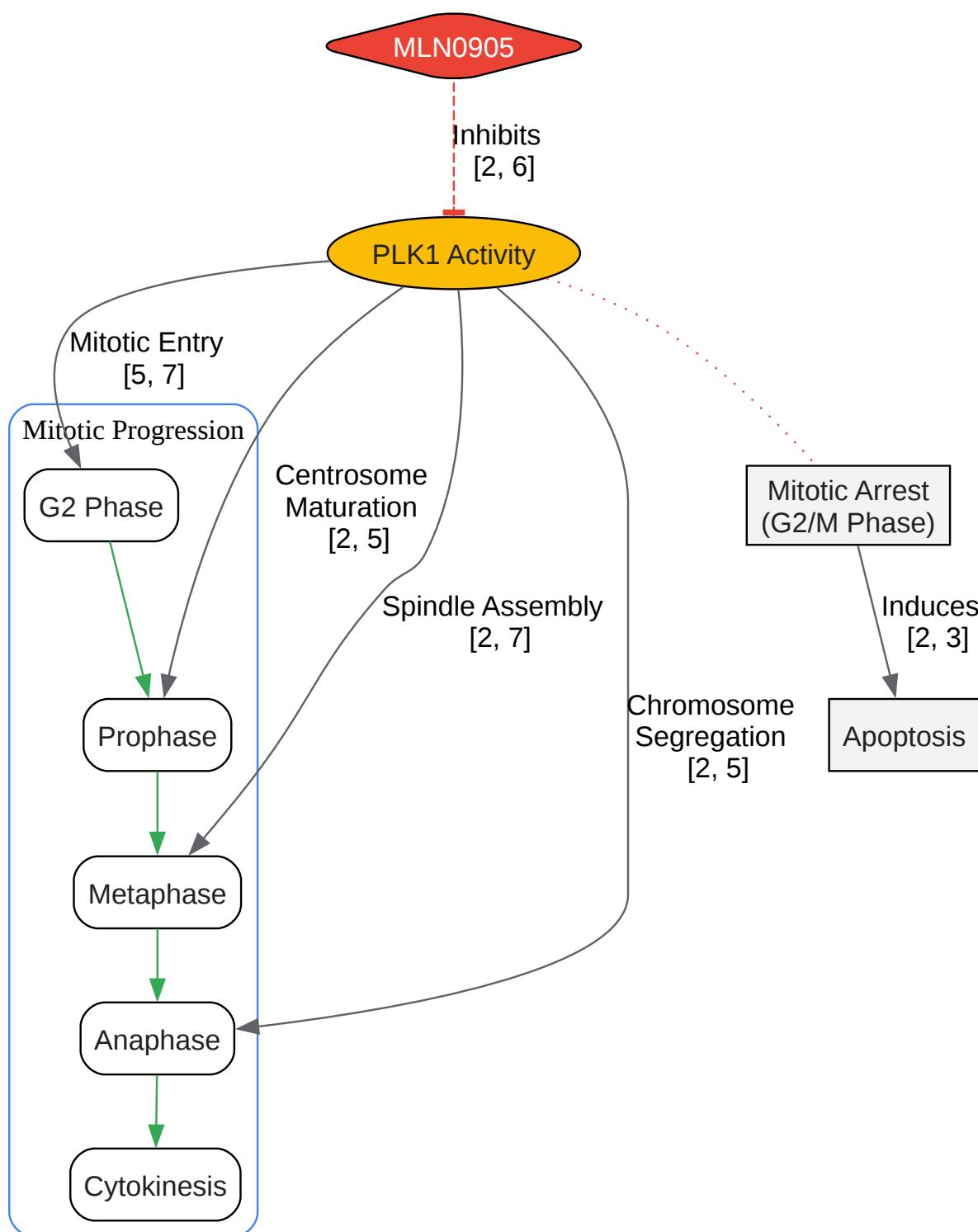
As a PLK1 inhibitor, MLN0905 binds to the kinase and blocks its function.[4][6] This intervention triggers a cascade of events:


- Mitotic Arrest: Cancer cells are unable to complete mitosis and become arrested in the G2/M phase of the cell cycle.[3]

- Apoptosis Induction: The prolonged mitotic arrest activates cellular pathways that lead to apoptosis.[6][8]
- DNA Damage Response: Treatment with MLN0905 has been shown to increase markers of DNA damage, such as γ H2A.x, contributing to its cell-killing effect.[3]

The potent and selective nature of MLN0905 makes it a valuable compound for oncological research and a potential candidate for clinical development.[1]


Visualizations: Workflows and Signaling Pathways


The following diagrams, rendered in DOT language, illustrate the synthetic workflows and the biological pathway relevant to **5-Bromo-2-methyl-3-nitropyridine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis Method 1.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MLN0905 effectively kills gemcitabine-resistant pancreatic cancer cells by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-2-methyl-3-nitropyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155815#5-bromo-2-methyl-3-nitropyridine-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com